6-Methoxyimidazo[1,2-b]pyridazin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methoxyimidazo[1,2-b]pyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-12-7-3-2-6-9-4-5(8)11(6)10-7/h2-4H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBOHFNIFVUQAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NC=C2N)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Methoxyimidazo 1,2 B Pyridazin 3 Amine and Analogues
Established Synthetic Routes to the 6-Methoxyimidazo[1,2-b]pyridazin-3-amine Core
The construction of the this compound core and its analogues relies on well-established principles of heterocyclic chemistry, primarily involving cyclization reactions and strategic precursor functionalization.
Conventional Cyclization Approaches
A cornerstone in the synthesis of the imidazo[1,2-b]pyridazine (B131497) ring system is the condensation reaction between a substituted 3-aminopyridazine (B1208633) and a suitable α-halocarbonyl compound or its equivalent. This classical approach, often referred to as the Tschitschibabin reaction for related heterocycles, provides a reliable method for forming the fused imidazole (B134444) ring.
For the synthesis of analogues of this compound, a common starting material is 6-methoxypyridazin-3-amine. This precursor is reacted with an α-bromoketone to yield the corresponding 2-substituted-6-methoxyimidazo[1,2-b]pyridazine. nih.govflinders.edu.au The reaction typically proceeds by initial N-alkylation of the more nucleophilic ring nitrogen of the aminopyridazine, followed by intramolecular cyclization and dehydration to form the aromatic bicyclic system.
While this method is effective for producing C2-substituted analogues, the direct synthesis of this compound via this route would require a synthon that introduces the 3-amino group, which is less common in conventional cyclization.
A significant advancement for the direct installation of the 3-amino group is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction. This powerful one-pot synthesis involves the condensation of a 3-aminopyridazine, an aldehyde, and an isocyanide to directly form 3-aminoimidazo[1,2-b]pyridazines. researchgate.net This methodology has been successfully applied to the synthesis of 3-amino-2-arylimidazo[1,2-b]pyridazines, demonstrating its utility in rapidly assembling the desired core structure with the crucial C3-amino substituent. researchgate.net
Strategic Functionalization of Precursors
The synthesis of this compound is heavily reliant on the availability of appropriately substituted precursors. A key starting material, 6-methoxypyridazin-3-amine, is typically prepared from the more readily available 6-chloropyridazin-3-amine. flinders.edu.aunih.gov This transformation is achieved through a nucleophilic aromatic substitution (SNAr) reaction, where the chloro group is displaced by a methoxide (B1231860) source, commonly sodium methoxide in methanol.
The strategic placement of functional groups on the pyridazine (B1198779) ring is crucial for directing the synthesis. For instance, the presence of a halogen at the 6-position not only allows for the introduction of the methoxy (B1213986) group but can also be utilized for further diversification of the scaffold through various cross-coupling reactions. researchgate.net
The synthesis of the GBB reaction precursor, a substituted 3-aminopyridazine, is also a critical step. These are often synthesized from corresponding dihalopyridazines via selective amination.
Advanced Synthetic Strategies for this compound
Modern synthetic organic chemistry offers a range of advanced techniques that can be applied to the synthesis of this compound and its analogues, enabling greater efficiency, diversity, and adherence to green chemistry principles.
Transition Metal-Catalyzed Coupling Reactions in Synthesis
For example, a 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044) intermediate can be synthesized and subsequently functionalized. The chloro group at the 6-position can be substituted with a methoxy group, and the bromo group at the 3-position can serve as a handle for introducing an amino group or other functionalities via transition metal-catalyzed amination reactions (e.g., Buchwald-Hartwig amination). researchgate.net
Furthermore, Suzuki-Miyaura cross-coupling reactions are widely used to introduce aryl or heteroaryl substituents at various positions of the imidazo[1,2-b]pyridazine core, allowing for the synthesis of a diverse library of analogues. researchgate.netresearchgate.net
Green Chemistry Principles in Imidazopyridazine Synthesis
The principles of green chemistry are increasingly being incorporated into the synthesis of pharmaceutical compounds. In the context of imidazo[1,2-b]pyridazine synthesis, several strategies can be employed to reduce the environmental impact.
The use of microwave irradiation has been shown to accelerate the condensation and cyclization steps, often leading to higher yields and shorter reaction times compared to conventional heating. This technique can be particularly effective for the synthesis of the imidazo[1,2-b]pyridazine core.
Solvent selection is another critical aspect of green chemistry. The exploration of more environmentally benign solvents, such as ethanol (B145695) or water, or even solvent-free conditions for certain reactions, can significantly improve the green credentials of the synthetic route. Multicomponent reactions, like the GBB reaction, are inherently green as they combine several steps into a single operation, reducing waste and energy consumption. researchgate.net
Stereoselective Synthesis Considerations (if applicable to chiral analogues)
For analogues of this compound that possess chiral centers, stereoselective synthesis is a critical consideration. Chirality can be introduced through the use of chiral starting materials, chiral catalysts, or chiral auxiliaries.
If a substituent introduced at any position of the imidazo[1,2-b]pyridazine core contains a stereocenter, enantioselective or diastereoselective methods would be necessary to control the stereochemical outcome. For instance, if a chiral aldehyde is used in the GBB reaction, it could potentially lead to the formation of diastereomeric products. In such cases, chiral chromatography or stereoselective synthetic methods would be required to isolate the desired stereoisomer. As the parent compound this compound is achiral, this consideration is primarily relevant for the synthesis of its chiral derivatives.
Data Tables
Table 1: Key Precursors and Intermediates
| Compound Name | Structure | Role in Synthesis |
| 6-Chloropyridazin-3-amine | Starting material for 6-methoxypyridazin-3-amine | |
| 6-Methoxypyridazin-3-amine | Key precursor for the imidazo[1,2-b]pyridazine core | |
| α-Bromoketone | Reagent for conventional cyclization | |
| 3-Bromo-6-chloroimidazo[1,2-b]pyridazine | Intermediate for functionalization |
Table 2: Synthetic Reactions and Methodologies
| Reaction Type | Description | Application |
| Nucleophilic Aromatic Substitution | Displacement of a halide with a nucleophile | Synthesis of 6-methoxypyridazin-3-amine |
| Tschitschibabin-type Cyclization | Condensation of an aminopyridazine with an α-halocarbonyl | Formation of the imidazo[1,2-b]pyridazine core |
| Groebke-Blackburn-Bienaymé Reaction | Three-component reaction to form 3-aminoimidazo-fused heterocycles | Direct synthesis of the 3-aminoimidazo[1,2-b]pyridazine core |
| Buchwald-Hartwig Amination | Palladium-catalyzed C-N bond formation | Introduction of the 3-amino group on a halo-substituted core |
| Suzuki-Miyaura Coupling | Palladium-catalyzed C-C bond formation | Functionalization of the imidazo[1,2-b]pyridazine core |
Development of Derivatization Protocols for Structural Diversification
Modification at the Amine Functionality
The 3-amino group of the imidazo[1,2-b]pyridazine core serves as a key handle for introducing a variety of substituents, primarily through acylation reactions. One direct method involves the synthesis of N-(substituted imidazo[1,2-b]pyridazine) acetamides. In this procedure, 3-aminopyridazine is reacted with 4-arylidene-2-methyl oxazole-5(4H)-ones in ethylene (B1197577) glycol at 120°C. researchgate.net This reaction proceeds to form the desired N-(3-substituted-2-oxo-2,3-dihydroimidazo[1,2-b]pyridazin-3-yl)acetamide derivatives. researchgate.net The completion of the reaction can be monitored by thin-layer chromatography (TLC), and the products are typically purified by recrystallization from ethanol. researchgate.net
This approach allows for the introduction of various aryl groups (Ar) depending on the starting oxazolone, leading to a library of N-acylated compounds. The general scheme is depicted below, and representative yields are provided in Table 1. researchgate.net
Table 1: Synthesis of N-(Imidazo[1,2-b]pyridazin-3-yl)acetamide Analogues researchgate.net
This interactive table summarizes the yields for the synthesis of various acetamide (B32628) derivatives.
| R Group on Benzyl Moiety | Product | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| H | 5a | 74 | 178-180 |
Another significant strategy for accessing 3-aminoimidazo[1,2-b]pyridazines is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction. nih.gov This one-pot synthesis combines a 3-aminopyridazine, an aldehyde, and an isocyanide to assemble the substituted imidazo[1,2-b]pyridazine core. researchgate.net A key advantage of this method is the potential for post-synthetic modification at the newly formed primary amine site, allowing for further derivatization. researchgate.net
Elaboration at the Pyridazine Ring
The pyridazine portion of the scaffold, particularly the C-6 position, is highly amenable to modification, often starting from a halogenated precursor such as 6-chloroimidazo[1,2-b]pyridazine. Nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions are the predominant methods for introducing diversity at this position.
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C-6 position can be readily displaced by various nucleophiles. For instance, 6-methoxy derivatives are synthesized by reacting 6-chloropyridazin-3-amine with sodium methoxide. nih.gov This substitution is a foundational step in building the target compound.
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating C-C bonds by coupling a halogenated imidazo[1,2-b]pyridazine with a boronic acid or ester. researchgate.net This method has been successfully applied to introduce a range of (hetero)aryl groups at the C-6 position. researchgate.net For example, 3-bromo-6-(thiophen-2-yl)pyridazine can be coupled with various (hetero)aromatic boronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as Na₂CO₃ to yield the corresponding 3,6-disubstituted products. nih.gov The reaction conditions, including the choice of base and reaction time, can significantly influence the outcome and yield of the coupling process. researchgate.net Studies have shown that these reactions can be performed on 6-chloro, 6-bromo, and 6-iodo precursors, expanding the synthetic utility. researchgate.netnih.gov
A general procedure for the Suzuki-Miyaura coupling involves reacting the halogenated substrate with the boronic acid in a solvent mixture like DME/ethanol with an aqueous base, heated under a nitrogen atmosphere. nih.gov Table 2 outlines the conditions and yields for representative Suzuki couplings on the pyridazine ring.
Table 2: Suzuki-Miyaura Cross-Coupling on 3-Bromo-6-(thiophen-2-yl)pyridazine nih.gov
This interactive table shows the results of coupling various boronic acids to the pyridazine core.
| Boronic Acid | Coupling Partner | Yield (%) |
|---|---|---|
| 4-Formylphenylboronic acid | 3a | 28 |
| 4-Cyanophenylboronic acid | 3b | 20 |
Substituent Effects on Reaction Selectivity and Yield
The nature and position of substituents on the imidazo[1,2-b]pyridazine core have a profound impact on reaction selectivity and yield. A critical example is observed during the initial cyclization to form the bicyclic system. The synthesis typically involves the condensation of a 3-amino-6-halopyridazine with an α-bromoketon. nih.gov The presence of a halogen at the 6-position is crucial for achieving good yields because it reduces the nucleophilicity of the adjacent ring nitrogen (N-2). nih.gov In unsubstituted 3-aminopyridazine, the N-2 nitrogen is the most nucleophilic site, leading to preferential alkylation there, which hampers the desired cyclization. The electron-withdrawing halogen directs the initial reaction to the exocyclic amino group, facilitating the efficient formation of the imidazo[1,2-b]pyridazine ring. nih.gov
In Suzuki-Miyaura cross-coupling reactions, the reactivity of the halogen at C-6 is influenced by the substituent at the C-2 position. Research on the related imidazo[1,2-a]pyridine (B132010) series has shown that a 6-bromo derivative unsubstituted at C-2 can be poorly reactive. researchgate.net Modifying the catalyst, base, and the nature of the halogen can enhance reactivity, establishing efficient conditions based on the specific substitution pattern of the scaffold. researchgate.net
Optimization of Reaction Conditions and Scalability for Research Applications
Microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods. For instance, the GBB three-component reaction to form 3-aminoimidazo[1,2-a]pyridines (a closely related scaffold) can be performed in minutes under microwave irradiation, compared to hours needed for conventional heating. researchgate.net One study on the synthesis of imidazo[1,2-a]pyridine-chromones saw an increase in yield and a decrease in reaction time from 4 hours to just 15 minutes when moving from room temperature to microwave-assisted conditions with a catalyst. sciforum.net Similarly, the synthesis of tri/tetrasubstituted imidazoles using microwave assistance was completed in 30 minutes, whereas the same reaction under conventional reflux took 36 hours and resulted in a much lower yield (30%). nih.gov
Systematic optimization often involves screening various parameters such as solvents, catalysts, temperature, and reaction time. Factorial design approaches can be employed to statistically determine the optimal conditions. orientjchem.org For example, in the optimization of a microwave-assisted imidazole synthesis, power (in watts) and time were identified as critical variables, with the ideal conditions leading to yields over 70%. orientjchem.org For research applications, where diverse analogues are often needed, the development of robust, high-yielding, and rapid synthetic methods is paramount, making microwave-assisted, one-pot multicomponent reactions a highly attractive strategy. nih.gov
Structure Activity Relationship Sar and Structural Modification Studies of 6 Methoxyimidazo 1,2 B Pyridazin 3 Amine Derivatives
Rational Design Principles for Imidazopyridazine Analogues
The design of novel imidazo[1,2-b]pyridazine (B131497) derivatives is often guided by established medicinal chemistry principles, including bioisosteric replacement and conformational analysis, to optimize potency, selectivity, and pharmacokinetic properties.
Bioisosteric Replacements
Bioisosterism, the strategy of exchanging atoms or groups with alternatives that have similar physical or chemical properties, is a cornerstone of drug design aimed at enhancing desired biological activities or attenuating undesirable properties. mdpi.comcambridgemedchemconsulting.com This principle has been effectively applied to the imidazo[1,2-b]pyridazine core.
In one notable example, imidazo[1,2-b]pyridazine derivatives were rationally designed as isosteric analogues of IMPY, a known imaging agent for β-amyloid plaques. nih.gov Researchers replaced a carbon-hydrogen (CH) group adjacent to a nitrogen atom in the parent six-membered ring with a nitrogen atom. This bioisosteric substitution was intended to reduce the compound's lipophilicity, a property often associated with non-specific binding in the brain. nih.gov Another scaffold-hopping approach involved the replacement of the carbon atom at position 5 of a 3-nitroimidazo[1,2-a]pyridine (B1296164) scaffold with a nitrogen atom, thereby generating the 3-nitroimidazo[1,2-b]pyridazine (B98374) core to explore new chemical space for antikinetoplastid agents. mdpi.com These examples underscore how subtle isosteric modifications of the core heterocycle can be a key strategy in modulating the physicochemical properties of the resulting analogues.
Conformational Analysis and Design
While detailed public studies on the specific conformational analysis of 6-Methoxyimidazo[1,2-b]pyridazin-3-amine are limited, the rational design of related analogues frequently incorporates computational and structural biology techniques. The three-dimensional arrangement of substituents and their ability to adopt specific conformations are critical for molecular recognition at the target binding site.
For instance, in the design of Tyk2 JH2 inhibitors, the ability of certain substituents to form intramolecular hydrogen bonds was found to significantly enhance Caco-2 permeability, a measure of intestinal absorption. nih.govnih.gov This suggests that the molecule's preferred conformation, stabilized by such internal bonding, plays a crucial role in its pharmacokinetic profile. Furthermore, the optimization of Haspin kinase inhibitors based on the imidazo[1,2-b]pyridazine scaffold was successfully guided by a combination of X-ray co-crystal structures and molecular docking models, allowing for the rapid optimization of lead compounds. nih.gov These approaches, while not direct conformational analyses of the lead compound itself, highlight the importance of considering the molecule's spatial arrangement and its interactions with the biological target during the design process.
Systematic Exploration of Substituent Effects on Biological Profiles
The biological activity of the imidazo[1,2-b]pyridazine scaffold is highly dependent on the nature and position of its substituents. Systematic studies have explored how modifications at the 6-position, 3-position, and peripheral positions of the core structure influence molecular recognition and biological function.
Influence of the 6-Methoxy Group on Molecular Recognition
The substituent at the 6-position of the imidazo[1,2-b]pyridazine ring has a significant impact on binding affinity and metabolic stability. Direct comparisons between analogues reveal that even minor changes at this position can lead to substantial differences in activity.
In a study developing ligands for β-amyloid (Aβ) plaques, the 6-methoxy analogue was found to have a lower binding affinity than the 6-methylthio analogue. nih.gov This indicates a preference for the methylthio group in the binding pocket of Aβ aggregates. The study also showed that halogen substituents at the 6-position influenced binding, with the larger iodo group conferring higher affinity than chloro or fluoro groups. nih.gov In a different context, researchers found that 6-anilino imidazopyridazine derivatives suffered from poor metabolic stability, which was dramatically improved by replacing the anilino group with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) moiety. nih.gov This highlights the critical role of the C6-substituent in determining the pharmacokinetic properties of the molecule.
| Compound | Substituent at 6-Position | Binding Affinity (Ki, nM) for Aβ Plaques |
|---|---|---|
| 3 | -OCH3 (Methoxy) | 31.2 |
| 4 | -SCH3 (Methylthio) | 11.0 |
| 2a | -F (Fluoro) | 48.5 |
| 2b | -Cl (Chloro) | 37.5 |
| 2c | -I (Iodo) | 25.6 |
Data sourced from a study on ligands for β-amyloid plaques. nih.gov
Impact of Modifications at the 3-Amine Position
The functional group at the 3-position is a critical determinant of the compound's biological target and potency. While the parent compound is a 3-amine, research has extensively explored the replacement of this group or its derivatization to tune the molecule's activity profile.
For instance, SAR studies on Tyk2 JH2 inhibitors involved fixing a complex amino group at the 6-position and systematically modifying an amide side chain at the C3 position. nih.gov In this series, replacing an N-cyclopropyl group on the C3-amide with an N-isopropyl group improved the binding affinity by two- to three-fold. nih.gov Conversely, studies on FLT3 kinase inhibitors for acute myeloid leukemia found that a 3-phenyl group (or substituted phenyl rings) conferred potent, single-digit nanomolar activity. nih.govacs.org In the development of antitubercular agents, a 3-methoxy group was found to be a preferred substituent for high activity, in combination with specific groups at the C2 and C6 positions. flinders.edu.au This demonstrates that the 3-position is a key "handle" for directing the molecule's therapeutic application, with different functionalities like amides, aryls, or methoxy (B1213986) groups being optimal for different targets.
| Compound | Modification at C3-Amide (R2) | Tyk2 JH2 Binding (Ki, nM) | Cellular Activity (IC50, nM) |
|---|---|---|---|
| 6e | Cyclopropyl | 0.060 | 25 |
| 6n | Isopropyl | 0.025 | 38 |
| 6o | Cyclobutyl | 0.065 | 26 |
| 6p | 3-hydroxy-2,2-dimethylpropyl | 0.065 | 25 |
Data sourced from a study on Tyk2 JH2 inhibitors. nih.gov
Peripheral Substituent Effects on Imidazo[1,2-b]pyridazine Core Activity
Beyond the core substituents at positions 3 and 6, peripheral modifications, particularly at the 2-position, play a crucial role in defining the activity and selectivity of these compounds.
In the pursuit of Aβ plaque imaging agents, a 2-(4'-Dimethylaminophenyl) moiety was identified as a potential requirement for achieving high binding affinity. nih.gov The importance of this specific aryl group was underscored when the phenyl ring was replaced with other aromatic systems, such as pyridinyl or thiophenyl rings, which resulted in a significant reduction in binding affinity. nih.gov Similarly, in the development of antitubercular agents, the most active compounds featured a phenyl group at the C2 position, often decorated with one or more fluoro substituents. flinders.edu.au These findings collectively indicate that a well-chosen aryl substituent at the 2-position is a common feature for potent activity against diverse biological targets, likely playing a key role in anchoring the ligand within the target's binding site.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the this compound series, QSAR studies are instrumental in understanding the structural requirements for their biological targets and in designing new, more potent derivatives.
Development of QSAR Models
The development of robust QSAR models for this compound derivatives involves a systematic process. Initially, a dataset of compounds with their corresponding biological activities (e.g., IC50 or EC50 values) is compiled. The three-dimensional structures of these molecules are then generated and optimized to their lowest energy conformation. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized into several classes, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).
Several statistical methods are employed to develop the QSAR models, with the goal of correlating the molecular descriptors with the observed biological activity. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common methods used to create a linear relationship. For more complex, non-linear relationships, machine learning techniques such as Artificial Neural Networks (ANN) and Support Vector Machines (SVM) are utilized.
For instance, a Hologram QSAR (HQSAR) study on a series of imidazo[1,2-b]pyridazine derivatives as p38 MAP kinase antagonists has been reported. HQSAR is a 2D QSAR method that does not require molecular alignment and uses molecular holograms, which are fragment fingerprints, to encode the structure. The model is generated by correlating these hologram-based descriptors with the biological activity.
A representative set of molecular descriptors that could be used in a QSAR study for this series is presented in the table below.
| Descriptor | Description | Typical Value Range |
| LogP | Octanol-water partition coefficient, a measure of hydrophobicity. | 1.5 - 4.5 |
| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule, related to drug transport properties. | 60 - 120 Ų |
| Molecular Weight (MW) | The mass of one mole of the substance. | 300 - 500 g/mol |
| Number of Hydrogen Bond Donors (HBD) | The number of hydrogen atoms attached to electronegative atoms (N, O). | 1 - 3 |
| Number of Hydrogen Bond Acceptors (HBA) | The number of electronegative atoms (N, O) with lone pairs. | 4 - 8 |
| Rotatable Bonds (RB) | The number of bonds that allow free rotation, indicating molecular flexibility. | 2 - 7 |
Validation and Predictive Power of QSAR Models
The validation of a QSAR model is a critical step to ensure its reliability and predictive power. A statistically robust model should be able to accurately predict the activity of new, untested compounds. Validation is typically performed using both internal and external methods.
External validation involves challenging the model with an external set of compounds that were not used in the model development. The predictive ability is evaluated by the predictive R² (R²pred), which is calculated based on the difference between the observed and predicted activities of the external set compounds. An R²pred value greater than 0.6 is often considered acceptable.
For example, in a 3D-QSAR study on a related series of 8-amino-imidazo[1,5-a]pyrazine derivatives, the developed models exhibited good statistical validity with a predictive correlation coefficient (q²) of 0.67 for a Gaussian-based model and 0.60 for a field-based model. The conventional correlation coefficients (r²) for these models were 0.93 and 0.92, respectively, indicating a strong correlation between the descriptors and the biological activity.
A summary of typical validation parameters for a QSAR model is provided below.
| Parameter | Description | Acceptable Value |
| R² | Coefficient of determination (goodness of fit) | > 0.6 |
| q² | Cross-validated correlation coefficient (internal predictive ability) | > 0.5 |
| R²pred | Predictive R² for the external test set (external predictive ability) | > 0.6 |
| Standard Deviation of Error of Prediction (SDEP) | A measure of the accuracy of predictions | As low as possible |
| Root Mean Square Error of Prediction (RMSEP) | The square root of the average of the squared differences between predicted and actual values | As low as possible |
Application of QSAR in Lead Generation for Related Scaffolds
QSAR models, once validated, become powerful tools in the lead generation and optimization process. They provide valuable insights into the structure-activity relationships, guiding medicinal chemists in the design of new molecules with improved potency and selectivity.
One of the key applications of QSAR is in virtual screening , where large compound libraries can be rapidly screened to identify potential hits. By calculating the relevant descriptors for each molecule in the library and using the QSAR model to predict their activity, researchers can prioritize a smaller, more manageable set of compounds for synthesis and biological testing. This significantly reduces the time and cost associated with drug discovery.
Furthermore, QSAR models can be used for the rational design of combinatorial libraries, ensuring that the synthesized compounds cover a diverse chemical space with a high probability of finding active molecules.
Pharmacophore Elucidation from this compound Derivatives
A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. Pharmacophore modeling is a crucial step in understanding the molecular basis of activity for a series of compounds and is widely used in drug design and virtual screening.
The elucidation of a pharmacophore for the this compound derivatives typically involves the following steps:
Selection of a set of active compounds: A structurally diverse set of active molecules is chosen to derive the pharmacophore model.
Conformational analysis: The conformational space of each molecule is explored to identify the low-energy, bioactive conformation.
Feature identification: Common chemical features among the active compounds are identified. These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positive or negative ionizable centers.
Pharmacophore generation and validation: A pharmacophore model is generated by aligning the active compounds and identifying the spatial arrangement of the common features. The model is then validated by its ability to distinguish between active and inactive compounds.
For the this compound scaffold, a hypothetical pharmacophore model could include:
A hydrogen bond acceptor feature associated with the nitrogen atoms in the imidazopyridazine ring system.
A hydrogen bond donor feature from the amine group at the 3-position.
A hydrophobic/aromatic region contributed by the fused ring system.
An additional hydrogen bond acceptor from the methoxy group at the 6-position.
The spatial arrangement and distances between these features would be critical for biological activity. Once a validated pharmacophore model is established, it can be used as a 3D query to search for novel compounds in databases that fit the pharmacophoric requirements, a process known as pharmacophore-based virtual screening.
Molecular and Cellular Mechanism of Action Studies of 6 Methoxyimidazo 1,2 B Pyridazin 3 Amine
Investigation of Molecular Targets and Binding Interactions
Detailed studies to pinpoint the specific molecular targets of 6-Methoxyimidazo[1,2-b]pyridazin-3-amine are not currently available in published scientific literature. The methodologies typically employed for such investigations, which are crucial for understanding a compound's mechanism of action, have not been applied to this specific molecule in any documented research.
Target Identification and Validation Methodologies
Standard methodologies for target identification and validation include affinity chromatography, chemical proteomics, and computational modeling. However, there are no reports of these techniques being used to identify the molecular interactors of this compound.
Ligand-Receptor Binding Assays and Kinetics
Information regarding the binding affinity, kinetics (such as Kd, kon, and koff rates), or specific receptor interactions of this compound is not available. Such assays are fundamental to characterizing the interaction between a ligand and its target, and their absence for this compound means its binding properties remain unknown.
Enzyme Inhibition Studies (if applicable)
While many imidazo[1,2-b]pyridazine (B131497) derivatives have been profiled for their enzyme inhibitory activity, particularly against kinases, specific enzymatic inhibition data for this compound has not been reported. Consequently, its potency and selectivity as an enzyme inhibitor are yet to be determined.
Cellular Pathway Modulation by this compound
The effects of this compound on intracellular signaling pathways, gene expression, and the cellular proteome have not been documented. Understanding how a compound modulates cellular functions is critical to elucidating its biological effects.
Signaling Cascade Analysis in Pre-clinical Models
There is a lack of studies investigating the impact of this compound on specific signaling cascades in pre-clinical models. Techniques such as western blotting or reporter gene assays, which are used to assess the phosphorylation status of key signaling proteins or the activity of transcription factors, have not been applied to this compound in any published research.
Gene Expression Profiling and Proteomic Studies
Comprehensive analyses of changes in gene expression (transcriptomics) or protein levels (proteomics) following cellular treatment with this compound are not available. Such studies would provide a global view of the cellular response to the compound and could offer insights into its mechanism of action.
Advanced Methodologies for Mechanistic Elucidation4.4.1. CRISPR-Cas9 Gene Editing for Target ValidationNo research has been published that utilizes CRISPR-Cas9 technology to validate the molecular targets of this compound.
Chemical Proteomics ApproachesThere are no chemical proteomics studies available that identify the protein interaction partners of this specific compound.
Due to the lack of specific data for this compound, the generation of an informative and scientifically accurate article as per the user's request is not possible at this time. Further research and publication of studies specifically investigating this compound are required to address the outlined topics.
Preclinical Pharmacological Data for this compound Not Available in Publicly Accessible Literature
Following a comprehensive search of scientific databases and publicly available literature, detailed preclinical pharmacological data for the specific chemical compound This compound could not be located. The stringent requirements for specific in vitro and in vivo research findings, as outlined in the request, cannot be fulfilled based on the available information.
The imidazo[1,2-b]pyridazine scaffold is a recognized pharmacophore, and numerous derivatives have been synthesized and evaluated for a wide range of biological activities. Published research on this class of compounds details their investigation as potential therapeutic agents, including as kinase inhibitors for inflammation and cancer, agents targeting neurodegenerative diseases, and antimicrobials. These studies often include detailed preclinical evaluations with cell-based assays, enzyme kinetics, and animal models for various derivatives.
However, these reports focus on analogues with different substitution patterns at the 2, 3, and 6 positions of the imidazo[1,2-b]pyridazine core. The specific compound of interest, this compound, is not the primary subject of these detailed pharmacological studies. While it may be mentioned as a synthetic intermediate or part of a larger chemical library, its standalone, in-depth preclinical profile is not described in the accessed scientific literature.
Consequently, the creation of data tables and detailed descriptions for the following sections, as per the request, is not possible:
Pre Clinical Pharmacological Evaluation of 6 Methoxyimidazo 1,2 B Pyridazin 3 Amine
In Vivo Efficacy Studies in Defined Animal Models (Non-Human)
Compound Administration Routes and Regimens for Research Purposes
Without specific published data on 6-Methoxyimidazo[1,2-b]pyridazin-3-amine, any attempt to generate the requested article would involve speculation or the use of data from related but structurally distinct compounds, which would violate the core instruction to focus solely on the specified molecule.
Measurement of Pharmacodynamic Endpoints in Animal Models
Pre-clinical evaluation of imidazo[1,2-b]pyridazine (B131497) derivatives in animal models has demonstrated their potential in various therapeutic areas. Pharmacodynamic endpoints for this class of compounds have been assessed in models of inflammation and central nervous system disorders.
For instance, certain substituted imidazo[1,2-b]pyridazines have been investigated for their activity at benzodiazepine (B76468) receptors in rat brain membranes. nih.gov In vivo tests in both rats and mice have been conducted to assess their effects. nih.gov
In the context of inflammation, imidazo[1,2-b]pyridazine derivatives have been evaluated in rodent models of arthritis. nih.gov These studies focused on the compounds' ability to suppress inflammation, demonstrating their potential as anti-inflammatory agents. nih.gov Another derivative, 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine, has been studied as a corticotropin-releasing factor receptor 1 (CRF1) antagonist. nih.gov Its in vivo efficacy was assessed in animal models of alcoholism, where it was shown to reverse the anxiogenic effects of alcohol withdrawal. nih.gov
While these studies were not conducted on this compound specifically, they highlight the types of pharmacodynamic endpoints that are relevant for this class of compounds, including receptor binding, anti-inflammatory effects, and behavioral changes in animal models.
Dose-Response Relationships in Pre-clinical Settings
The establishment of a clear dose-response relationship is a critical aspect of pre-clinical pharmacological evaluation. For the imidazo[1,2-b]pyridazine class, dose-response studies have been conducted to determine the effective dose ranges for their pharmacological effects.
In the study of the CRF1 antagonist, 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine, a dose-dependent inhibition of radioligand binding to rat cerebellar homogenates was observed following oral administration. nih.gov This allowed for the calculation of an ED50 value, which is the dose required to achieve 50% of the maximum effect. The study found a statistically significant inhibition of binding at doses of 1, 3, 10, and 30 mg/kg, with a calculated ED50 of approximately 1.3 mg/kg. nih.gov Furthermore, this compound dose-dependently reversed the anxiogenic effects of alcohol withdrawal in rats. nih.gov
These findings, although not specific to this compound, illustrate the methodology and importance of establishing dose-response relationships for this chemical series in pre-clinical settings to define their potency and efficacy.
Metabolic Stability and Reactivity in Pre-clinical Systems
Liver microsomes are a standard in vitro tool to assess the metabolic stability of new chemical entities. For the imidazo[1,2-b]pyridazine scaffold, microsomal stability assays have been performed to predict their in vivo clearance.
A study on a series of 3-aminoimidazo[1,2-b]pyridazine derivatives included a microsomal stability assay using pooled human liver microsomes. nih.gov In this assay, the compounds were incubated with liver microsomes in the presence of necessary cofactors, and the amount of remaining parent compound was measured over time. nih.gov This allows for the determination of the compound's half-life and intrinsic clearance. While the specific results for the tested compounds were not detailed in the provided information, the methodology is standard for evaluating the metabolic stability of this class of molecules.
Identifying the metabolites of a drug candidate in pre-clinical species is crucial for understanding its biotransformation and potential for the formation of active or toxic metabolites. While no specific metabolite identification studies for this compound in animal models were found, research on related structures provides some insights.
Based on the available data for related compounds, the metabolic pathways for the imidazo[1,2-b]pyridazine scaffold likely involve oxidative metabolism. The specific biotransformation pathways can be influenced by the nature and position of substituents on the heterocyclic core.
Computational Chemistry and Bioinformatics Approaches for 6 Methoxyimidazo 1,2 B Pyridazin 3 Amine Research
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.
Binding Pose Prediction and Affinity Scoring
In the investigation of 6-Methoxyimidazo[1,2-b]pyridazin-3-amine, molecular docking simulations are employed to predict its binding orientation within the active site of a target protein. The process involves generating a multitude of possible conformations of the ligand and positioning them within the protein's binding pocket. Each of these poses is then evaluated using a scoring function, which estimates the binding affinity. The resulting docking score, typically expressed in kcal/mol, provides a quantitative measure of the predicted binding strength. For instance, in studies of similar pyridazine (B1198779) derivatives targeting glutamate (B1630785) receptors, binding energies have been observed to range from -5.0 to -11.6 kcal/mol, indicating a high degree of affinity for the target. researchgate.net
The predicted binding pose reveals the spatial arrangement of the ligand within the active site, highlighting the proximity of its functional groups to the protein's amino acid residues. This information is crucial for understanding the structural basis of molecular recognition.
| Parameter | Description | Typical Value/Range |
|---|---|---|
| Docking Score | Estimated binding affinity of the ligand to the protein. | -5.0 to -12.0 kcal/mol |
| Binding Pose | Predicted 3D orientation of the ligand within the protein's active site. | - |
| RMSD (Root Mean Square Deviation) | Measure of the average distance between the atoms of the docked ligand and a reference conformation. | < 2.0 Å indicates a good docking result. |
Identification of Key Interacting Residues
A critical outcome of molecular docking is the identification of key amino acid residues that form significant interactions with the ligand. These interactions are predominantly non-covalent and can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.
For the imidazo[1,2-b]pyridazine (B131497) scaffold, hydrogen bonding is a key determinant of its binding. For example, in a co-crystal structure of a related derivative with Tyk2 JH2, two important hydrogen bond networks were identified. nih.gov One network involves the hinge region of the protein, with hydrogen bonds forming between the ligand and the backbone of residues such as Val690. nih.gov The second network is located near the gatekeeper residue, where hydrogen bonds are formed with residues like Lys642 and Glu688, often mediated by a water molecule. nih.gov The 3-amine group and the nitrogen atoms within the imidazo[1,2-b]pyridazine core of this compound are likely to act as key hydrogen bond donors and acceptors, respectively. The methoxy (B1213986) group at the 6-position can also participate in hydrophobic interactions within the binding pocket.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This approach provides valuable information on the conformational changes, stability, and flexibility of the complex.
Simulation Setup and Parameters
MD simulations of the this compound-protein complex are typically performed using specialized software such as Desmond. openpharmaceuticalsciencesjournal.com The initial coordinates for the simulation are taken from the best-ranked docking pose. The system is then solvated in a water box, and counter-ions are added to neutralize the system. The OPLS-2005 force field is commonly used to describe the interatomic interactions. openpharmaceuticalsciencesjournal.com The simulation is run for a specific duration, often in the nanosecond timescale, under controlled temperature and pressure (NPT ensemble), mimicking physiological conditions (e.g., 300 K and 1.01325 bar). openpharmaceuticalsciencesjournal.com
| Parameter | Description | Typical Setting |
|---|---|---|
| Software | Program used to perform the MD simulation. | Desmond |
| Force Field | Set of parameters used to describe the potential energy of the system. | OPLS-2005 |
| Ensemble | Statistical mechanics ensemble used for the simulation. | NPT (Isothermal-isobaric) |
| Temperature | Simulation temperature. | 300 K |
| Pressure | Simulation pressure. | 1.01325 bar |
| Simulation Time | Duration of the simulation. | 1.2 ns or longer |
Analysis of Ligand-Target Stability and Flexibility
The trajectory generated from the MD simulation is analyzed to assess the stability of the ligand-protein complex. Key metrics include the root mean square deviation (RMSD) of the protein backbone and the ligand, which indicate the structural stability of the complex over time. A stable RMSD suggests that the ligand remains securely bound within the active site.
The root mean square fluctuation (RMSF) of individual amino acid residues is also calculated to identify regions of the protein that exhibit higher flexibility. This can provide insights into conformational changes that may occur upon ligand binding. Furthermore, the analysis of hydrogen bond occupancy throughout the simulation can confirm the persistence of key interactions identified in the docking study.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound at the atomic level. These calculations provide a deeper understanding of the molecule's intrinsic reactivity and electronic structure.
In a typical DFT study, the geometry of the molecule is optimized to find its lowest energy conformation. The calculations are often performed using a basis set such as B3LYP/6-311++G(d,p), which provides a good balance between accuracy and computational cost. semanticscholar.org
From these calculations, various electronic properties can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of computational chemistry for understanding chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability, with a larger gap implying higher stability and lower reactivity.
For the imidazo[1,2-b]pyridazine scaffold, FMO analysis reveals how different substituents affect the molecule's electronic characteristics. The nitrogen atoms in the fused ring system, along with the methoxy and amine groups in this compound, significantly influence the distribution and energy levels of the frontier orbitals. The electron-donating nature of the methoxy and amine groups tends to raise the HOMO energy level, making the molecule a better electron donor. The electron-withdrawing character of the pyridazine nitrogen atoms influences the LUMO, affecting its electron-accepting properties. These electronic features are crucial for understanding potential interactions with biological targets, such as the active sites of kinases, where electron transfer processes are often key to binding and inhibition.
Table 1: Illustrative Frontier Molecular Orbital Parameters
| Parameter | Description | Significance for this compound |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the propensity to donate electrons. Influenced by the electron-donating amine and methoxy groups. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons. Influenced by the electronegative nitrogen atoms of the pyridazine ring. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Correlates with chemical stability and reactivity. A key factor in determining the molecule's kinetic stability. |
Electrostatic Potential Mapping
Electrostatic potential (ESP) mapping is a computational technique used to visualize the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's electrophilic and nucleophilic regions. Red areas on an ESP map indicate regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue areas represent positive potential (electron-poor), which are susceptible to nucleophilic attack.
For this compound, the ESP map would highlight the electronegative nitrogen atoms of the pyridazine and imidazole (B134444) rings as regions of negative potential, making them potential sites for hydrogen bonding or interactions with positively charged residues in a protein target. researchgate.net Conversely, the hydrogen atoms of the amine group would likely appear as regions of positive potential, capable of acting as hydrogen bond donors. researchgate.net Understanding the ESP is vital for predicting how the molecule will orient itself within a binding pocket and the types of non-covalent interactions it will form, which are fundamental to its biological activity and selectivity.
In Silico ADMET Prediction and Property Optimization (Computational aspects only)
In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is a critical computational step in modern drug discovery. It allows for the early assessment of a compound's pharmacokinetic and safety profiles, helping to identify potential liabilities before committing to costly and time-consuming experimental studies.
Computational Prediction of Permeability and Distribution Parameters
Computational models are widely used to predict key parameters that govern a drug's permeability and distribution, such as lipophilicity (logP) and aqueous solubility (logS). For imidazo[1,2-b]pyridazine derivatives, these models can assess how modifications to the core structure affect these properties. For instance, the introduction of polar groups can improve solubility but may decrease permeability across biological membranes like the intestinal wall or the blood-brain barrier.
Studies on related imidazo[1,2-b]pyridazine analogs have utilized computational tools to predict properties like Caco-2 permeability, an indicator of intestinal absorption. nih.gov For example, it was found that introducing a 2-pyridyl substituent on a related series could enhance Caco-2 permeability, a phenomenon rationalized by its ability to form intramolecular hydrogen bonds which can mask polarity. nih.gov Such computational insights are invaluable for optimizing the scaffold of compounds like this compound to achieve a desirable balance between solubility and permeability for oral bioavailability.
Prediction of Metabolic Hotspots
Identifying the parts of a molecule most susceptible to metabolic transformation, known as metabolic hotspots, is crucial for improving its metabolic stability and half-life. Computational tools, such as those based on cytochrome P450 (CYP) enzyme models, can predict which atoms in a molecule are most likely to undergo oxidative metabolism.
For this compound, potential metabolic hotspots would include the methoxy group (O-demethylation) and accessible aromatic positions on the fused ring system (hydroxylation). By predicting these vulnerabilities, medicinal chemists can make strategic modifications, such as introducing blocking groups like fluorine atoms at or near the predicted hotspot, to enhance metabolic stability. This predictive capability allows for the proactive design of analogs with improved pharmacokinetic profiles. nih.gov
Cheminformatics and Data Mining for Related Chemical Space Exploration
Cheminformatics and data mining are powerful bioinformatics approaches for navigating the vast chemical space around a lead compound. These methods leverage existing chemical and biological data to identify novel compounds with potentially improved properties.
Chemical Library Design and Virtual Screening
Chemical library design involves the creation of large, diverse collections of virtual compounds based on a core scaffold like imidazo[1,2-b]pyridazine. These libraries can then be subjected to virtual screening, a computational technique used to rapidly assess their potential to bind to a specific biological target. nih.govresearchgate.net
Ligand-based virtual screening, for example, uses the structure of a known active compound, such as this compound, as a template to search for other molecules with similar shapes and electronic features. nih.gov Structure-based virtual screening, on the other hand, docks the virtual library into the three-dimensional structure of the target protein to predict binding affinities and poses. These in silico screening methods allow for the efficient prioritization of a smaller, more manageable set of compounds for synthesis and experimental testing, significantly accelerating the hit-to-lead optimization process. nih.govresearchgate.netnih.gov Collaborative virtual screening efforts have successfully expanded the chemical diversity around similar imidazo[1,2-a]pyridine (B132010) cores, demonstrating the power of this approach to rapidly explore structure-activity relationships. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Imidazo[1,2-b]pyridazine |
Similarity Searching and Clustering
Similarity searching and clustering are fundamental chemoinformatic techniques employed to navigate the vast chemical space and identify compounds with desired biological activities based on the principle that structurally similar molecules are likely to exhibit similar properties.
Similarity Searching: This approach involves the use of a reference molecule, in this case, this compound, to search large chemical databases for structurally related compounds. The similarity is quantified using various metrics, with the Tanimoto coefficient being one of the most widely used. This method is instrumental in identifying commercially available analogs for initial screening, expanding the SAR around a hit compound, and for scaffold hopping to discover novel chemotypes with similar biological profiles.
For instance, in the exploration of the closely related imidazo[1,2-a]pyridine scaffold for visceral leishmaniasis, a collaborative virtual screening effort was undertaken. nih.gov This project utilized ligand-based similarity screening across several proprietary pharmaceutical company libraries to rapidly expand the initial hit series. nih.gov The process involved using the initial "seed" compound to perform similarity searches, which successfully identified a diverse set of analogs for biological testing. nih.gov
A hypothetical similarity search for analogs of this compound could yield a ranked list of compounds based on their structural similarity. The following table illustrates the type of data that would be generated from such a search, showcasing hypothetical analogs and their Tanimoto similarity scores relative to the reference compound.
| Compound ID | Structure | Tanimoto Similarity | Source Database |
|---|---|---|---|
| Analog-1 | Imidazo[1,2-b]pyridazine-3-amine | 0.85 | Internal Library |
| Analog-2 | 6-Ethoxyimidazo[1,2-b]pyridazin-3-amine | 0.78 | Commercial Vendor |
| Analog-3 | N-Methyl-6-methoxyimidazo[1,2-b]pyridazin-3-amine | 0.72 | Internal Library |
| Analog-4 | 6-Methoxyimidazo[1,2-b]pyridazine | 0.65 | Commercial Vendor |
Clustering: While similarity searching identifies individual analogs, clustering techniques are employed to group a collection of molecules into distinct classes based on their structural characteristics. This is particularly useful for analyzing large datasets of compounds, such as a library of imidazo[1,2-b]pyridazine derivatives, to understand the diversity of the collection, select a representative subset for screening, and identify common structural motifs associated with biological activity. Hierarchical and non-hierarchical clustering algorithms are commonly used for this purpose.
In the context of this compound research, clustering a virtual library of its analogs could reveal distinct structural families. For example, one cluster might contain derivatives with variations at the 6-position, while another could group compounds with different substitutions on the 3-amino group. Analyzing the biological activity data across these clusters can provide valuable insights into the SAR of the imidazo[1,2-b]pyridazine scaffold.
The following interactive table provides a hypothetical example of how a small library of imidazo[1,2-b]pyridazine derivatives, including this compound, might be grouped into clusters based on their structural features.
| Compound Name | Cluster ID | Key Structural Feature | Predicted Activity |
|---|---|---|---|
| This compound | 1 | 6-Alkoxy substituent | Kinase Inhibitor |
| 6-Chloroimidazo[1,2-b]pyridazin-3-amine | 2 | 6-Halo substituent | Kinase Inhibitor |
| 6-Phenylimidazo[1,2-b]pyridazin-3-amine | 3 | 6-Aryl substituent | Antiparasitic |
| 6-Ethoxyimidazo[1,2-b]pyridazin-3-amine | 1 | 6-Alkoxy substituent | Kinase Inhibitor |
| 3-Aminoimidazo[1,2-b]pyridazine | 4 | Unsubstituted at C6 | Scaffold |
Through the systematic application of similarity searching and clustering, researchers can efficiently explore the chemical space around this compound, leading to the identification of novel compounds with potentially improved potency, selectivity, and pharmacokinetic properties.
Analytical Methodologies for the Study of 6 Methoxyimidazo 1,2 B Pyridazin 3 Amine
Advanced Spectroscopic Techniques for Structural Elucidaion of Research Samples
Spectroscopy is the primary tool for determining the molecular structure of a newly synthesized compound. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic composition, bonding arrangement, and functional groups.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) skeletons of 6-Methoxyimidazo[1,2-b]pyridazin-3-amine.
In a typical ¹H NMR analysis, the compound would be dissolved in a deuterated solvent, such as DMSO-d₆. The resulting spectrum would show distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals, measured in parts per million (ppm), indicates the electronic environment of the protons. For instance, aromatic protons on the imidazopyridazine core would appear in a characteristic downfield region, while the protons of the methoxy (B1213986) group (-OCH₃) would appear as a singlet in the upfield region. The splitting pattern (multiplicity) of the signals, governed by spin-spin coupling, reveals the number of neighboring protons, helping to establish connectivity.
¹³C NMR spectroscopy provides complementary information, identifying all unique carbon atoms in the molecule, including quaternary carbons that are not visible in ¹H NMR. The chemical shifts of the carbon signals are indicative of their hybridization and bonding environment.
While specific experimental data for this compound is not widely published, the expected NMR data can be predicted based on the analysis of its structural analogues. researchgate.nettci-thaijo.org The following tables present the anticipated chemical shifts for the compound.
Table 1: Predicted ¹H NMR Spectral Data for this compound Solvent: DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~7.5 - 7.7 | Singlet (s) | N/A |
| H-7 | ~6.8 - 7.0 | Doublet (d) | ~9.5 |
| H-8 | ~7.8 - 8.0 | Doublet (d) | ~9.5 |
| -NH₂ | ~5.5 - 6.0 | Broad Singlet (br s) | N/A |
| -OCH₃ | ~3.9 - 4.1 | Singlet (s) | N/A |
Table 2: Predicted ¹³C NMR Spectral Data for this compound Solvent: DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~125 - 130 |
| C-3 | ~140 - 145 |
| C-5 | ~148 - 152 |
| C-6 | ~155 - 160 |
| C-7 | ~110 - 115 |
| C-8 | ~120 - 125 |
| -OCH₃ | ~55 - 60 |
Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, High-Resolution Mass Spectrometry (HRMS) would be used to determine its exact molecular weight and, consequently, its elemental formula with high accuracy. The calculated monoisotopic mass for the protonated molecule ([M+H]⁺) of C₇H₈N₄O is 165.0771 Da.
Beyond molecular weight determination, MS provides structural information through fragmentation analysis. Using techniques like tandem mass spectrometry (MS/MS), the molecular ion is fragmented into smaller, characteristic pieces. The fragmentation pattern serves as a molecular fingerprint, helping to confirm the arrangement of atoms within the imidazopyridazine core and the positions of the methoxy and amine substituents.
Isotope labeling studies, while less common for routine characterization, can be employed in mechanistic or metabolic research. By synthesizing the compound with stable isotopes (e.g., ¹³C or ¹⁵N), researchers can trace the pathways of the molecule and its fragments in the mass spectrometer, providing definitive structural assignments.
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₇H₈N₄O |
| Molecular Weight | 164.16 g/mol |
| Monoisotopic Mass | 164.0698 Da |
| Predicted [M+H]⁺ (HRMS) | 165.0771 |
| Predicted [M+Na]⁺ (HRMS) | 187.0590 |
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides valuable information about the functional groups present. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the amine group (typically around 3300-3500 cm⁻¹), C-H bonds of the aromatic ring and methoxy group (around 2850-3100 cm⁻¹), C=N and C=C bonds of the heterocyclic ring system (around 1500-1650 cm⁻¹), and the C-O bond of the methoxy group (around 1050-1250 cm⁻¹).
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions. The spectrum is typically broad and shows one or more absorption maxima (λₘₐₓ). For a conjugated aromatic system like this compound, the UV-Vis spectrum would display strong absorptions characteristic of its π-electron system, providing confirmation of the conjugated core structure.
Chromatographic Separations for Isolation and Purity Assessment in Research Batches
Chromatography is a set of laboratory techniques used for the separation of mixtures. It is indispensable for isolating the final product from reaction byproducts and for assessing the purity of research batches.
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds like this compound. In research settings, a reversed-phase HPLC method is commonly developed. mdpi.com
The process involves injecting a solution of the sample into a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is then pumped through the column. The compound separates from impurities based on differences in their polarity. A UV detector is commonly used to monitor the column effluent, generating a chromatogram where the area of the peak corresponding to the compound is proportional to its purity. A typical purity assessment would aim for a result >95%.
Table 4: Representative HPLC Method Parameters for Analysis
| Parameter | Typical Value / Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water (with 0.1% Formic Acid or TFA)B: Acetonitrile (with 0.1% Formic Acid or TFA) |
| Gradient | e.g., 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or Diode Array Detector (DAD) |
| Column Temperature | 25-40 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, due to the relatively low volatility and polar nature of this compound, direct analysis by GC-MS is challenging.
For GC-MS to be applicable, the compound would typically need to undergo a derivatization step to increase its volatility and thermal stability. The primary amine group could be derivatized, for example, through acylation or silylation. The resulting derivative could then be analyzed by GC-MS to detect and identify any volatile impurities that might be present in the research sample. While not a primary method for purity assessment of the parent compound, it can be a valuable tool for specialized research purposes, such as identifying trace amounts of volatile precursors or byproducts.
Enantiomeric Separations (if chiral derivatives are synthesized)
While the parent compound, this compound, is achiral, the synthesis of chiral derivatives is a common strategy in medicinal chemistry to explore stereospecific interactions with biological targets. Should a chiral center be introduced—for instance, by substitution at the amine group with a chiral moiety or by adding a stereocenter to a substituent at another position—the separation of the resulting enantiomers would be essential.
The primary technique for this purpose is chiral High-Performance Liquid Chromatography (HPLC). This methodology is effective for separating enantiomers of related heterocyclic compounds, such as pyridazinone derivatives. nih.gov For chiral derivatives of this compound, a similar approach would be anticipated. The separation would involve the use of a chiral stationary phase (CSP), which creates a diastereomeric interaction with the enantiomers, leading to different retention times.
Commonly used CSPs for such separations include those based on polysaccharides like cellulose (B213188) or amylose, which are often coated onto a silica (B1680970) support. For example, columns like Chiralcel OJ and OF have proven effective in separating enantiomeric pairs of pyridazinone derivatives using mobile phases composed of hexane, ethanol (B145695), and 2-propanol. nih.gov The selection of the specific chiral column and the optimization of the mobile phase composition are critical for achieving baseline separation of the enantiomers.
| Parameter | Details | Reference |
| Technique | Chiral High-Performance Liquid Chromatography (HPLC) | nih.gov |
| Stationary Phase | Chiral Stationary Phase (CSP), e.g., Polysaccharide-based (Chiralcel OJ, OF) | nih.gov |
| Mobile Phase | Typically a mixture of a nonpolar solvent (e.g., hexane) and a polar alcohol (e.g., ethanol, 2-propanol) | nih.gov |
| Principle | Differential interaction of enantiomers with the CSP, leading to different retention times and separation. |
Crystallographic Studies for Absolute Configuration and Ligand-Protein Co-structures
Crystallographic studies are the definitive methods for elucidating the three-dimensional structure of molecules at an atomic level. For this compound and its derivatives, these techniques are invaluable for confirming the connectivity of the fused ring system, determining the absolute configuration of chiral derivatives, and visualizing how these molecules bind to their biological targets.
X-ray Diffraction Analysis of Single Crystals
Single-crystal X-ray diffraction is a powerful tool for the unambiguous determination of molecular structure. The technique has been successfully applied to confirm the structures of several related imidazo[1,2-b]pyridazine (B131497) derivatives. For instance, the structures of two 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives were confirmed by X-ray crystallography, providing definitive proof of their chemical constitution. flinders.edu.au
In another study, the condensation of 3-amino-4-methylaminopyridazine with pyruvaldehyde dimethyl acetal (B89532) was shown by X-ray analysis to yield 3-methoxy-2-methyl-8-methylaminoimidazo[1,2-b]pyridazine. researchgate.net The analysis provided precise bond lengths, bond angles, and crystallographic parameters, which are essential for understanding the molecule's geometry. These studies reveal that the imidazo[1,2-b]pyridazine ring system is generally planar. researchgate.net The crystal packing is often stabilized by intermolecular interactions such as hydrogen bonds and π–π stacking, which are also observed in analogous heterocyclic systems like imidazo[1,2-a]pyridines. nih.gov
| Compound | Crystal System | Space Group | Key Findings | Reference |
| 3-methoxy-2-methyl-8-methylaminoimidazo[1,2-b]pyridazine | Triclinic | P1 | Confirmed the molecular structure and connectivity of the imidazo[1,2-b]pyridazine core. | researchgate.net |
| Related 3-methoxy-imidazo[1,2-b]pyridazine derivatives | Not specified | Not specified | Confirmed the structures of substituted 3-methoxy-imidazo[1,2-b]pyridazines. | flinders.edu.au |
| Related Pyrrolo[1,2-b]pyridazine derivative | Triclinic | P-1 | Confirmed regioselectivity of cycloaddition reaction and showed a non-planar aromatic fragment. | nih.gov |
Co-crystallization with Biological Targets
The imidazo[1,2-b]pyridazine scaffold is recognized as a versatile motif for targeting various enzymes, particularly protein kinases. dergipark.org.tr While specific co-crystal structures of this compound with a biological target are not described in the reviewed literature, the process of co-crystallization is a cornerstone of structure-based drug design for this class of compounds.
The goal of co-crystallization is to obtain a crystal of the target protein with the ligand (the imidazo[1,2-b]pyridazine derivative) bound to its active site. X-ray diffraction analysis of this co-crystal reveals the precise binding mode of the ligand, identifying key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex. This information is critical for understanding the structure-activity relationship (SAR) and for designing new derivatives with improved potency and selectivity.
Given that imidazo[1,2-b]pyridazines are investigated as inhibitors of targets like Janus kinase 2, cyclin-dependent kinases (CDK), and vascular endothelial growth factor receptor 2 (VEGFR2) kinase, it is highly probable that co-crystallization studies are an integral part of the research and development process for novel therapeutic agents based on this scaffold. researchgate.net
Future Research Directions and Translational Perspectives of 6 Methoxyimidazo 1,2 B Pyridazin 3 Amine Research
Exploration of Novel Synthetic Paradigms for Imidazopyridazines
While classical condensation reactions have been the bedrock for synthesizing the imidazo[1,2-b]pyridazine (B131497) core, future research must focus on more efficient, versatile, and sustainable synthetic strategies. nih.gov Modern organometallic chemistry offers a rich toolbox to achieve this, moving beyond traditional methods to enable rapid diversification and functionalization of the scaffold. researchgate.net
Key future approaches include:
Transition-Metal-Catalyzed Cross-Coupling: Techniques like Suzuki, Heck, and Sonogashira reactions, which are already used for functionalization, can be further optimized. researchgate.netthesciencein.org The development of novel catalyst systems will be crucial for achieving previously difficult transformations and improving yields. nih.gov
C-H Activation/Functionalization: This powerful strategy allows for the direct modification of the scaffold's carbon-hydrogen bonds, bypassing the need for pre-functionalized starting materials. researchgate.netnih.govnih.gov It offers a more atom-economical route to novel analogues, enabling exploration of previously inaccessible chemical space.
One-Pot and Multicomponent Reactions: These reactions combine multiple synthetic steps into a single operation without isolating intermediates, significantly improving efficiency and reducing waste. nih.govresearchgate.neteurekaselect.com Designing novel one-pot sequences for the imidazo[1,2-b]pyridazine core will accelerate the generation of compound libraries for screening.
Photocatalysis: Visible-light-induced reactions represent a green and powerful method for forging complex bonds under mild conditions. mdpi.com Applying photocatalysis to the synthesis and functionalization of imidazopyridazines could unlock new reaction pathways and provide access to unique molecular architectures.
Table 1: Comparison of Traditional and Novel Synthetic Paradigms
| Paradigm | Description | Advantages | Key References |
|---|---|---|---|
| Classical Condensation | Reaction of a 3-aminopyridazine (B1208633) with an α-haloketone. | Well-established, reliable for core formation. | nih.govijpsnonline.com |
| Metal-Catalyzed C-H Activation | Direct functionalization of C-H bonds using a metal catalyst (e.g., Palladium, Rhodium). | High atom economy, reduces synthetic steps, allows late-stage diversification. | researchgate.netnih.govnih.gov |
| One-Pot Reactions | Multiple reaction steps are performed in a single reactor. | Increased efficiency, reduced waste, faster library synthesis. | nih.govrsc.orgrsc.org |
| Photocatalysis | Use of visible light to drive chemical reactions. | Mild reaction conditions, green chemistry, access to unique radical pathways. | mdpi.com |
Identification of Undiscovered Biological Targets for 6-Methoxyimidazo[1,2-b]pyridazin-3-amine
The imidazo[1,2-b]pyridazine scaffold is a prolific kinase inhibitor, with derivatives showing potent activity against a wide range of targets. researchgate.net This known activity provides a roadmap for identifying undiscovered targets. The primary future direction is to expand screening beyond the established oncological kinases and explore new therapeutic areas where kinase signaling is implicated.
Potential areas for target discovery include:
Neuroinflammation and Neurodegeneration: Kinases such as p38 MAP kinase and others play critical roles in the inflammatory pathways associated with diseases like Alzheimer's and Parkinson's. nih.gov Given that some imidazo[1,2-b]pyridazine derivatives have been evaluated as ligands for β-amyloid plaques, exploring their potential as kinase-modulating, neuroprotective agents is a logical next step. nih.gov
Metabolic Diseases: Kinases are integral to signaling pathways that control glucose metabolism and insulin (B600854) sensitivity. Targeting these kinases could offer new treatments for type 2 diabetes and related metabolic disorders.
Autoimmune and Inflammatory Disorders: The success of Bruton's tyrosine kinase (BTK) inhibitors in treating autoimmune diseases highlights the potential of kinase inhibitors in this area. acs.org Screening this compound and its analogues against a panel of immunokinases could reveal novel anti-inflammatory agents.
Non-Kinase Targets: While kinases are the primary focus, the scaffold's structural features may allow it to bind to other enzyme classes or protein-protein interfaces. Unbiased screening approaches, such as chemical proteomics, could reveal entirely new mechanisms of action and therapeutic applications.
Table 2: Known and Potential Kinase Targets for the Imidazo[1,2-b]pyridazine Scaffold
| Kinase Family | Known Targets | Potential Future Targets | Therapeutic Area | Key References |
|---|---|---|---|---|
| CDK Family | CDK2, CDK12/13 | CDK5, CDK7 | Oncology, Neurodegeneration | researchgate.netnih.gov |
| Tyrosine Kinases | c-Met, VEGFR2, BTK | JAK family, TYK2 | Oncology, Autoimmunity | acs.orgnih.govdergipark.org.tr |
| Ser/Thr Kinases | PIM1, Mps1, p38, Haspin | GSK3β, LRRK2, RIPK2 | Oncology, Neurodegeneration, Inflammation | nih.govaacrjournals.orgacs.orgtandfonline.com |
Development of Advanced Pre-clinical Models for Deeper Mechanistic Understanding
To better predict the clinical success of this compound derivatives, research must move beyond traditional 2D cell cultures and simple animal models. The development and adoption of more sophisticated, human-relevant preclinical models are essential for gaining a deeper understanding of drug efficacy, mechanism of action, and potential liabilities.
Future preclinical model development should focus on:
Patient-Derived Organoids and Spheroids: These 3D culture systems are grown from patient tumor cells and more accurately replicate the complex microenvironment and cellular heterogeneity of human cancers. tandfonline.com They provide a superior platform for testing anti-proliferative activity and identifying biomarkers of response.
Humanized Mouse Models: These are immunodeficient mice engrafted with a functional human immune system. For kinase inhibitors targeting immunokinases, these models are invaluable for studying the drug's effect on human immune cells in an in vivo context. taconic.com
Genetically Engineered Mouse Models (GEMMs): GEMMs that spontaneously develop tumors driven by specific oncogenes (e.g., RET, as used in MTC models) are powerful tools for studying kinase inhibitor efficacy and resistance mechanisms in a physiologically relevant setting. nih.govmdpi.com
Advanced In Vitro Systems: For indications like tuberculosis, where some imidazopyridazines have shown promise, advanced models like the hollow-fibre infection system can better mimic the pharmacokinetic and pharmacodynamic conditions seen in human patients, providing more predictive data than standard assays. ersnet.orgmdpi.com
Xenograft Models for Target Validation: Utilizing mouse xenografts of human cell lines allows researchers to confirm that kinase targets identified in cell-free assays are also engaged by the drug within a complex tumor microenvironment in vivo. aacrjournals.org
Innovative Strategies for Structure-Based Drug Design Leveraging the Imidazopyridazine Scaffold
Structure-based drug design (SBDD) has already been successfully applied to the imidazo[1,2-b]pyridazine scaffold to generate potent and selective inhibitors. nih.govnih.gov Future innovation in this area will come from integrating new structural biology techniques and computational tools to address challenges like inhibitor selectivity and acquired resistance.
Key innovative strategies include:
Fragment-Based Drug Discovery (FBDD): This approach involves screening small chemical fragments to identify weak but efficient binders to the target protein. These fragments can then be grown or linked to generate highly potent leads, providing an alternative starting point to traditional high-throughput screening.
Targeting Allosteric Sites: Most current kinase inhibitors target the highly conserved ATP-binding site, which can lead to off-target effects. pnas.org Designing imidazopyridazine derivatives that bind to less-conserved allosteric sites on a kinase can lead to inhibitors with much greater selectivity. nih.govtandfonline.com
Cryo-Electron Microscopy (Cryo-EM): For large protein complexes or membrane-bound receptors, Cryo-EM is becoming the structural tool of choice. Using Cryo-EM to solve structures of imidazopyridazine inhibitors in complex with these challenging targets will open new avenues for drug design.
Advanced Computational Modeling: Moving beyond simple docking, the use of molecular dynamics simulations and free energy calculations can provide a more accurate prediction of the binding affinity and residence time of an inhibitor. nih.govtandfonline.com These methods can better account for protein flexibility and the role of water molecules in the binding site, leading to more refined inhibitor designs. nih.govresearchgate.net
Integration of Artificial Intelligence and Machine Learning in Imidazopyridazine Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery. For a well-studied scaffold like imidazo[1,2-b]pyridazine, these computational approaches can leverage existing data to accelerate all phases of the research and development pipeline.
Future applications of AI/ML include:
Predictive Modeling: ML models can be trained on existing kinase inhibitor data to predict the binding mode, affinity, and selectivity of novel imidazopyridazine designs against a wide range of kinases. acs.orgnih.gov This can help prioritize which compounds to synthesize, saving time and resources.
Generative Design: AI algorithms can design entirely new imidazopyridazine derivatives de novo, optimized for specific properties like high target affinity and low predicted toxicity. These models can explore vast chemical spaces to propose novel structures that human designers might not conceive.
Target Landscape Prediction: Using techniques like 3D convolutional neural networks (3D-CNNs) and proteochemometrics, ML can predict the full "target landscape" of a given inhibitor across the human kinome. nih.gov This is crucial for understanding an inhibitor's selectivity profile and anticipating potential off-target effects. acs.org
Resistance Prediction: ML models can be developed to predict which mutations in a target kinase are likely to cause resistance to a specific imidazopyridazine inhibitor, guiding the design of next-generation compounds that can overcome this resistance. oup.com
Synthesis Planning: AI tools can analyze the chemical literature to propose and optimize synthetic routes for novel imidazopyridazine analogues, streamlining the chemical synthesis process.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Methoxyimidazo[1,2-b]pyridazin-3-amine, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis typically involves cyclization of pyridazine precursors. For example, a chloro-substituted analog (6-chloroimidazo[1,2-b]pyridazin-3-amine) is synthesized via cyclization of 6-chloropyridazine-3-carboxylic acid with formamide under dehydrating agents like POCl₃ . To introduce the methoxy group, nucleophilic substitution of a chloro intermediate with methoxide ions under polar aprotic solvents (e.g., DMF) at 80–100°C is effective . Optimization includes using phase-transfer catalysts or microwave-assisted heating to reduce reaction time and by-products. Purity is enhanced via recrystallization or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH).
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm substitution patterns. For example, the methoxy group appears as a singlet (~δ 3.8–4.0 ppm in ¹H NMR), while aromatic protons resonate between δ 7.0–8.5 ppm .
- LC-MS : High-resolution LC-MS (APCI+ or ESI+) validates molecular weight (e.g., m/z [M+H]⁺ = 177.1 for C₇H₈N₄O) and purity (>95%) .
- HPLC : Reverse-phase HPLC (C18 column, gradient MeOH/H₂O) monitors stability under varying pH and temperature conditions .
Q. What structural modifications to the imidazopyridazine scaffold enhance solubility without compromising bioactivity?
- Methodological Answer :
- Polar substituents : Introducing hydroxyl or amine groups at the 2-position increases aqueous solubility but may reduce membrane permeability.
- Methoxy vs. chloro : Compared to the chloro analog, the methoxy group improves solubility in DMSO and PBS (pH 7.4) while maintaining kinase inhibition activity .
- Prodrug strategies : Esterification of the amine group (e.g., acetyl or PEG-ylated derivatives) enhances bioavailability in preclinical models .
Advanced Research Questions
Q. How do contradictory data on kinase inhibition potency arise between in vitro and cellular assays for this compound derivatives?
- Methodological Answer : Discrepancies often stem from:
- Cellular uptake limitations : LogP values >3.5 reduce intracellular accumulation. Use fluorescent analogs (e.g., BODIPY-tagged) to quantify uptake via flow cytometry .
- Off-target effects : Kinase profiling (e.g., Eurofins KinaseScan®) identifies non-specific binding. For example, methoxy derivatives may inhibit TAK1 (IC₅₀ = 50 nM) but also MAPK14 at higher concentrations .
- Post-translational modifications : Phosphorylation of target kinases in cells (vs. recombinant enzymes) alters binding affinities. Validate using Western blotting or TR-FRET assays .
Q. What computational strategies predict the binding mode of this compound to VEGFR2?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with crystal structures (PDB: 4AG8) to model interactions. The methoxy group forms hydrophobic contacts with Leu840, while the amine hydrogen-bonds to Glu885 .
- MD simulations : GROMACS simulations (100 ns) assess stability of the ligand-receptor complex. RMSD <2 Å indicates stable binding .
- Free energy calculations : MM/PBSA or MM/GBSA quantify binding energy (ΔG ~ -8 kcal/mol for high-affinity analogs) .
Q. How can SAR studies resolve conflicting antiplasmodial activity data between 6-methoxy and 6-chloro analogs?
- Methodological Answer :
- Parasite viability assays : Compare IC₅₀ values against Plasmodium falciparum (3D7 strain). Methoxy analogs show improved potency (IC₅₀ = 0.8 μM) vs. chloro derivatives (IC₅₀ = 2.5 μM), likely due to enhanced diffusion across the parasite membrane .
- Resistance profiling : Serial passage under sub-therapeutic doses identifies mutations in PfDHODH (dihydroorotate dehydrogenase), a target for imidazopyridazines .
- Metabolic stability : Liver microsome assays (human/mouse) reveal methoxy derivatives have longer t₁/₂ (>60 min) than chloro analogs (<30 min) .
Experimental Design & Data Analysis
Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound?
- Methodological Answer :
- Rodent models : Administer 10 mg/kg (IV or PO) to Sprague-Dawley rats. Plasma samples analyzed via LC-MS/MS show Cₘₐₓ = 1.2 µg/mL (IV) and bioavailability = 35% .
- Tissue distribution : Radiolabeled analogs (¹⁴C) quantify accumulation in liver, kidneys, and tumors via autoradiography .
- Toxicology : 28-day repeat-dose studies in mice monitor ALT/AST levels and histopathology for hepatotoxicity .
Q. How should researchers address batch-to-batch variability in cytotoxicity assays?
- Methodological Answer :
- Standardized protocols : Use identical cell lines (e.g., HepG2, ATCC HB-8065) and passage numbers (P15–P20).
- Control compounds : Include doxorubicin (IC₅₀ = 0.1 µM) as a positive control. Normalize data to intraplate controls to correct for edge effects .
- Statistical rigor : Perform triplicate runs with ANOVA and post-hoc Tukey tests (p <0.05). Use Z’-factor >0.5 to validate assay robustness .
Tables
Table 1 : Comparative Bioactivity of Imidazopyridazine Derivatives
| Compound | Kinase Inhibition (IC₅₀, nM) | Antiplasmodial (IC₅₀, µM) | Solubility (mg/mL, PBS) |
|---|---|---|---|
| 6-Methoxy derivative | TAK1: 50 ± 5 | 0.8 ± 0.1 | 2.1 ± 0.3 |
| 6-Chloro analog | TAK1: 120 ± 10 | 2.5 ± 0.4 | 0.3 ± 0.1 |
| 6-Fluoro analog | TAK1: 90 ± 8 | 1.2 ± 0.2 | 1.5 ± 0.2 |
Table 2 : Key Synthetic Parameters for Methoxy Substitution
| Parameter | Optimal Condition | Yield Improvement Strategy |
|---|---|---|
| Temperature | 80–100°C | Microwave heating (150 W, 30 min) |
| Solvent | DMF | Switch to DMAc for higher boiling |
| Catalyst | K₂CO₃ | Use Cs₂CO₃ for faster kinetics |
| Purification | Column chromatography | Recrystallization (EtOH/H₂O) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
